molecular formula C8H13NO B1620564 1-Acetyl-4-methylenepiperidine CAS No. 308087-58-3

1-Acetyl-4-methylenepiperidine

Cat. No. B1620564
CAS RN: 308087-58-3
M. Wt: 139.19 g/mol
InChI Key: SCRVAOXFSUATBN-UHFFFAOYSA-N
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Description

“1-Acetyl-4-methylenepiperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .


Synthesis Analysis

Piperidones, which include “1-Acetyl-4-methylenepiperidine”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-4-methylenepiperidine” was obtained using DFT techniques . The energy gap between HOMO and LUMO along with global reactivity parameters, NLO behavior, molecular electrostatic potential studies were computed and analyzed for the compound in gaseous & solvent phases .


Chemical Reactions Analysis

Piperidine derivatives, including “1-Acetyl-4-methylenepiperidine”, have been used in various chemical reactions. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Mechanism of Action

While the specific mechanism of action for “1-Acetyl-4-methylenepiperidine” is not mentioned in the retrieved papers, piperidine derivatives are known to have extensive applications in the field of pharmacology .

Safety and Hazards

The specific safety data sheet for “1-Acetyl-4-methylenepiperidine” can be found online . It’s important to refer to these resources for detailed safety and hazard information.

Future Directions

Piperidine derivatives, including “1-Acetyl-4-methylenepiperidine”, have shown promise in various fields, particularly in drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future research directions may involve further exploration of their therapeutic potential and applications in drug design and synthesis .

properties

IUPAC Name

1-(4-methylidenepiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRVAOXFSUATBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383505
Record name 1-(4-methylidenepiperidino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

308087-58-3
Record name 1-(4-methylidenepiperidino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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